
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is also known as LY2183240 and is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). The purpose of
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is involved in the regulation of glutamate, a neurotransmitter that plays a key role in learning and memory. By modulating this receptor, N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide can enhance the activity of the receptor and increase the release of glutamate, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the brain, leading to increased synaptic plasticity and improved learning and memory. Additionally, it has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Finally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for the mGluR2 receptor. This allows researchers to study the effects of modulating this receptor specifically, without affecting other receptors in the brain. Additionally, it has been shown to have a good safety profile in preclinical studies, making it a promising candidate for further development.
One limitation of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide. One direction is to further investigate its potential as a treatment for anxiety and schizophrenia. Additionally, further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with tert-butyl hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of 5-tert-butyl-3-isoxazolyl-(3-trifluoromethyl)benzamide, which is then treated with trifluoroacetic acid to obtain the final product.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)11-8-12(20-22-11)19-13(21)9-5-4-6-10(7-9)15(16,17)18/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLIENZSOIAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
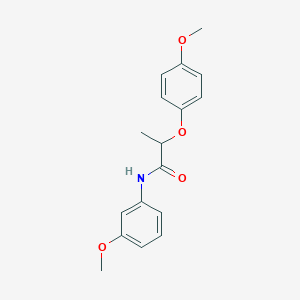
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-5-methoxy-2-furamide trifluoroacetate](/img/structure/B5219797.png)
![N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide](/img/structure/B5219799.png)
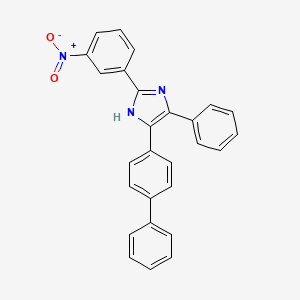
![N-(2-fluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219815.png)
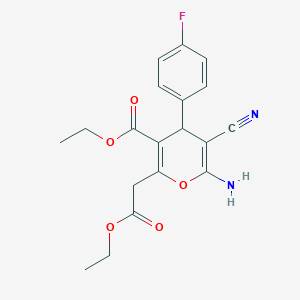
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
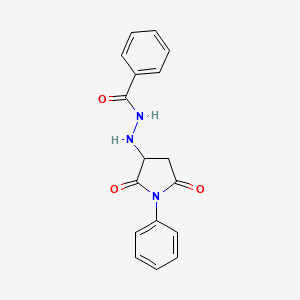
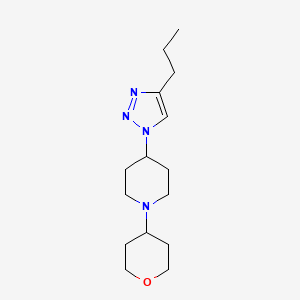
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)